Cas no 404828-08-6 (GSK-3 Inhibitor XIII)
El inhibidor GSK-3 Inhibitor XIII es un compuesto de alta selectividad diseñado para modular la actividad de la glucógeno sintasa quinasa-3 (GSK-3), una enzima clave en múltiples vías de señalización celular. Este inhibidor muestra una potente actividad en la inhibición de las isoformas GSK-3α y GSK-3β, con un perfil de especificidad que minimiza la interacción con otras quinasas. Su estructura química optimizada permite una mayor estabilidad y biodisponibilidad, facilitando su uso en estudios in vitro e in vivo. Es particularmente útil en investigaciones sobre enfermedades neurodegenerativas, diabetes y cáncer, donde la regulación de GSK-3 juega un papel crítico. Su pureza y consistencia lo convierten en una herramienta confiable para aplicaciones científicas.

GSK-3 Inhibitor XIII structure
Nombre del producto:GSK-3 Inhibitor XIII
Número CAS:404828-08-6
MF:C18H19N5
Megavatios:305.376962900162
MDL:MFCD09037536
CID:325993
GSK-3 Inhibitor XIII Propiedades químicas y físicas
Nombre e identificación
-
- 4-Quinazolinamine,5,6,7,8-tetrahydro-N-(5-methyl-1H-pyrazol-3-yl)-2-phenyl-
- (5-METHYL-1H-PYRAZOL-3-YL)-(2-PHENYLQUINAZOLIN-4-YL)AMINE
- GSK-3 Inhibitor XIII
- 4-Quinazolinamine, 5,6,7,8-tetrahydro-N-(5-methyl-1H-pyrazol-3-yl)-2-phenyl-
- GSK3i XIII
- Glycogen synthase kinase 3,Glycogen synthase kinase-3,ATP-competitive,GSK3i XIII,Inhibitor,GSK-3 Inhibitor XIII,GSK-3i XIII,GSK-3,inhibit
- N-(5-methyl-1H-pyrazol-3-yl)-2-phenyl-5,6,7,8-tetrahydroquinazolin-4-amine
-
- MDL: MFCD09037536
- Renchi: 1S/C18H19N5/c1-12-11-16(23-22-12)20-18-14-9-5-6-10-15(14)19-17(21-18)13-7-3-2-4-8-13/h2-4,7-8,11H,5-6,9-10H2,1H3,(H2,19,20,21,22,23)
- Clave inchi: FAWIBADRALTDOY-UHFFFAOYSA-N
- Sonrisas: N1=C2C(CCCC2)=C(NC2C=C(C)NN=2)N=C1C1=CC=CC=C1
Propiedades experimentales
- Color / forma: NA
- Denso: 1.3±0.1 g/cm3
- Punto de fusión: Not available
- Punto de ebullición: 456.1±45.0 °C at 760 mmHg
- Punto de inflamación: 214.9±28.7 °C
- Disolución: DMF:0.25(最大浓度 mg/mL);0.83(最大浓度 mM)DMSO:0.15(最大浓度 mg/mL);0.5(最大浓度 mM)
- PKA: 13.78±0.10(Predicted)
GSK-3 Inhibitor XIII Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
-
Declaración de advertencia:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Instrucciones de Seguridad: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Condiciones de almacenamiento:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
GSK-3 Inhibitor XIII PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T24111-100mg |
GSK3i XIII |
404828-08-6 | 98.87% | 100mg |
¥ 13914 | 2023-09-07 | |
SHENG KE LU SI SHENG WU JI SHU | sc-203987A-5mg |
GSK-3 Inhibitor XIII, |
404828-08-6 | ≥95% | 5mg |
¥3475.00 | 2023-09-05 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T24111-25 mg |
GSK3i XIII |
404828-08-6 | 98.87% | 25mg |
¥6184.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T24111-1 mg |
GSK3i XIII |
404828-08-6 | 98.87% | 1mg |
¥987.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T24111-10 mg |
GSK3i XIII |
404828-08-6 | 98.87% | 10mg |
¥2987.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci71822-1mg |
GSK3 Inhibitor XIII |
404828-08-6 | 98% | 1mg |
¥959.00 | 2022-04-26 | |
DC Chemicals | DC43479-1g |
GSK3i XIII |
404828-08-6 | >98% | 1g |
$2500.0 | 2023-09-15 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T24111-5mg |
GSK3i XIII |
404828-08-6 | 98.87% | 5mg |
¥ 1987 | 2023-09-07 | |
1PlusChem | 1P00C676-100mg |
(5-METHYL-1H-PYRAZOL-3-YL)-(2-PHENYLQUINAZOLIN-4-YL)AMINE |
404828-08-6 | 95% | 100mg |
$481.00 | 2025-02-25 | |
Aaron | AR00C6FI-10mg |
(5-METHYL-1H-PYRAZOL-3-YL)-(2-PHENYLQUINAZOLIN-4-YL)AMINE |
404828-08-6 | 95% | 10mg |
$723.00 | 2025-01-24 |
GSK-3 Inhibitor XIII Literatura relevante
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
4. Book reviews
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
404828-08-6 (GSK-3 Inhibitor XIII) Productos relacionados
- 110374-70-4(N~1~-isopropyl-L-leucinamide)
- 899738-12-6(N-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-4-(propan-2-yloxy)benzamide)
- 2172227-93-7(5-chloro-2-ethyl(propyl)aminopyrimidine-4-carboxylic acid)
- 1807213-32-6(Ethyl 2-bromo-5-cyano-4-(difluoromethyl)phenylacetate)
- 681229-06-1(N-(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,2-dimethylpropanamide)
- 1344950-30-6((S)-2-Amino-N-thiophen-3-ylmethyl-propionamide)
- 992-04-1(Hexaphenylbenzene)
- 2171808-84-5(2-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylpiperidin-4-yl}acetic acid)
- 693227-00-8(Estra-1,3,5(10)-trien-17-one, 3-hydroxy-, O-(carboxymethyl)oxime, (17E)-)
- 1261749-79-4(3-Fluoro-2'-(trifluoromethyl)biphenyl-4-carbonitrile)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:404828-08-6)GSK-3 Inhibitor XIII

Pureza:99%/99%/99%/99%/99%
Cantidad:5mg/10mg/25mg/50mg/100mg
Precio ($):220.0/330.0/546.0/763.0/1050.0